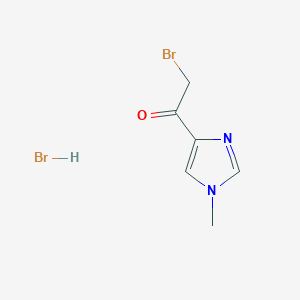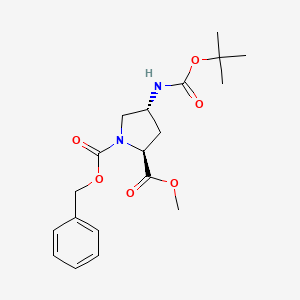
3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is a chemical compound characterized by the presence of a benzoyl chloride group attached to a 1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves the reaction of 3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including distillation, crystallization, and filtration.
化学反应分析
Types of Reactions
3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, alcohols, or thiols replace the chloride ion.
Reduction Reactions: The compound can be reduced to form the corresponding benzoyl alcohol derivative.
Oxidation Reactions: Oxidation of the compound can lead to the formation of more oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of benzoyl amides, esters, or thioesters.
Reduction: Formation of benzoyl alcohol derivatives.
Oxidation: Formation of more oxidized benzoyl derivatives.
科学研究应用
3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-HIV activity.
Materials Science: The compound is used in the preparation of rhenium complexes, which have applications in catalysis and material science.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .
相似化合物的比较
Similar Compounds
1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoic acid: The precursor to the benzoyl chloride derivative.
1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzamide: A related compound with an amide group instead of a chloride.
1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoate: An ester derivative of the compound.
Uniqueness
3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is unique due to its reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules. Additionally, its applications in medicinal chemistry and materials science highlight its importance in scientific research .
属性
IUPAC Name |
3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S/c11-10(14)7-2-1-3-8(6-7)12-9(13)4-5-17(12,15)16/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTGPEZZUCQVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine](/img/structure/B2910822.png)



![N-(1-cyanocyclopentyl)-2-[4-[furan-2-ylmethyl(methyl)sulfamoyl]-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B2910829.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910830.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2910831.png)
![N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2910834.png)





